3-氟-4-甲基-DL-苯基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

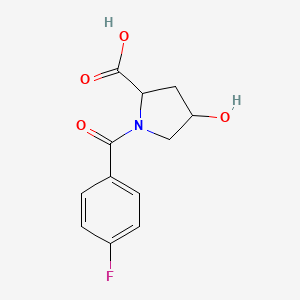

3-Fluoro-4-methyl-DL-phenylglycine is a derivative of phenylglycine, which is a class of compounds known for their relevance in biochemistry and pharmaceuticals. While the provided papers do not directly discuss 3-Fluoro-4-methyl-DL-phenylglycine, they do provide insights into the behavior of related phenylglycine compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of phenylglycine derivatives can be complex, often requiring specific conditions for successful resolution of racemic mixtures. For instance, the Dutch resolution technique described in the second paper involves the use of (+)-10-camphorsulfonic acid and dl-phenylglycine to resolve racemic mixtures of 4-hydroxyphenylglycine and 4-fluorophenylglycine . This method relies on the formation of mixed crystals and solid solutions, which may be applicable to the synthesis of 3-Fluoro-4-methyl-DL-phenylglycine by analogy.

Molecular Structure Analysis

The molecular structure of phenylglycine derivatives is crucial for their biological activity. The second paper provides information on the crystal lattice structure of mixed salts formed during the resolution process, which includes phenylglycine and its para-substituted derivatives . X-ray crystal structure determination and powder diffraction are used to analyze these structures. These techniques could potentially be used to determine the molecular structure of 3-Fluoro-4-methyl-DL-phenylglycine.

Chemical Reactions Analysis

Phenylglycine derivatives are known to participate in various chemical reactions. The first paper discusses a fluorogenic reagent derived from phenylglycine, which is used for the analysis of primary amines and aminated carbohydrates . This suggests that 3-Fluoro-4-methyl-DL-phenylglycine could also be involved in reactions with amines, potentially forming stable fluorescent derivatives that can be analyzed using techniques like HPLC and MALDI/MS.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylglycine derivatives can be inferred from their behavior in different conditions. For example, the fluorescent derivatives mentioned in the first paper are stable in both acidic and basic solutions, which is an important consideration for the manipulation and structural analysis of these compounds . The hydrophobic nature of these tags also allows for their analysis in reversed-phase HPLC. These properties may be relevant to 3-Fluoro-4-methyl-DL-phenylglycine, suggesting it could have similar stability and analytical characteristics.

科学研究应用

有机合成和分辨过程

混合物的分辨: 研究了3-氟-4-甲基-DL-苯基甘氨酸及其衍生物对混合物的分辨能力。例如,用苯基甘氨酸和(+)-10-樟脑磺酸的混合物对混合物的4-羟基和4-氟苯基甘氨酸进行分辨,展示了特定衍生物在手性分辨过程中的潜力。这种分辨过程依赖于混合晶体的形成,并表明了所谓的“荷兰分辨”(Kaptein et al., 2000)中的固溶行为。

对映选择性包含: 研究还探讨了衍生物的对映选择性包含性质,例如(R)-苯基甘氨酰-(R)-苯基甘氨酸对甲基苯基亚砜和苄基甲基亚砜的包含性。这项研究突显了二肽分子在识别和包含特定亚砜方面的高对映选择性,为分子识别和包含机制提供了见解(Akazome et al., 2000)。

药物化学和生物学研究

抗分枝杆菌活性: 研究表明,从苯基甘氨酸衍生的螺环哌啶-4-酮在体外和体内对结核分枝杆菌具有显著活性,突显了3-氟-4-甲基-DL-苯基甘氨酸衍生物在抗分枝杆菌疗法中的潜力(Kumar et al., 2008)。

铜(II)-多吡啶配合物: 研究了铜(II)-1,10-邻菲啰啉与甘氨酸和甲基化甘氨酸衍生物(包括苯基甘氨酸)的合成和表征,探讨了它们在生物学和细胞选择性抗癌性质方面的作用。这些研究强调了这类化合物在开发具有选择性活性的新型治疗剂方面的作用,针对癌细胞(Seng et al., 2012)。

结构和光谱研究

振动和结构研究: 对苯基甘氨酸盐——钾dl-苯基甘氨酸的振动和结构性质进行的研究,揭示了其在生物和医学系统中的潜在应用,特别是与碱离子传输相关。这些研究为这类衍生物的分子和晶体结构提供了基础性的理解(Ilczyszyn et al., 2009)。

安全和危害

属性

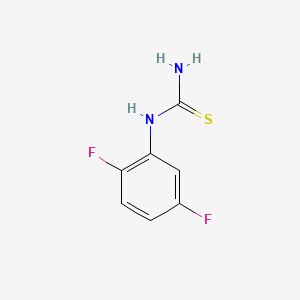

IUPAC Name |

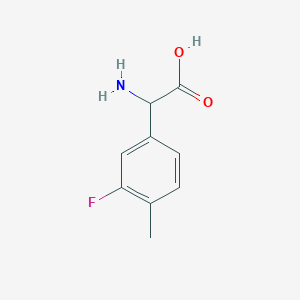

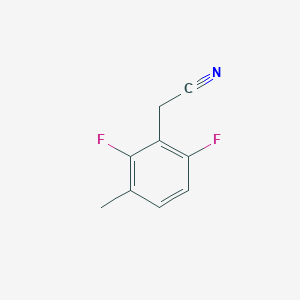

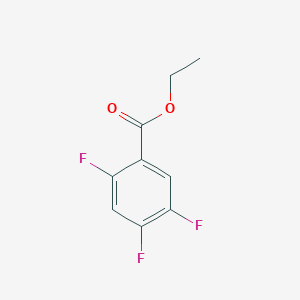

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSYYUISCXCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379137 |

Source

|

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methyl-DL-phenylglycine | |

CAS RN |

261951-76-2 |

Source

|

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)